

An In-depth Technical Guide to the Molecular Structure and Pharmacology of Dofetilide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sematilide Hydrochloride	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dofetilide is a selective class III antiarrhythmic agent, distinguished by its potent and specific blockade of the rapid component of the delayed rectifier potassium current (IKr).[1][2] This current is critical for the repolarization phase of the cardiac action potential.[2] The channel responsible for conducting IKr is encoded by the human ether-à-go-go-related gene (hERG).[3] [4] By selectively inhibiting this channel, dofetilide prolongs the action potential duration (APD) and the effective refractory period in both atrial and ventricular tissues, which is the basis of its antiarrhythmic effect.[2][5] It is primarily used for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter.[1][6] This guide provides a detailed overview of its molecular structure, mechanism of action, pharmacokinetics, and the experimental protocols used for its characterization.

Molecular Structure and Physicochemical Properties

Dofetilide is a methanesulfonanilide derivative with a clear structure-activity relationship.[7]

- Chemical Name: N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide[8]
- Molecular Formula: C19H27N3O5S2[9]



Molecular Weight: 441.6 g/mol [9]

Structure:

Caption: Mechanism of Action of Dofetilide.

Quantitative Data Summary

The potency and pharmacokinetic profile of dofetilide have been extensively studied. Key quantitative parameters are summarized in the tables below for easy comparison.

Table 1: Pharmacodynamic Properties

Parameter	Value	Cell/Tissue Type	Reference
IC50 (hERG Block)	7 nM	HEK293 Cells (Automated Patch Clamp, 37°C)	[10]
IC50 (hERG Block)	12 nM	HEK293 Cells (Whole-cell Patch Clamp)	[3]
IC50 (Native IKr Block)	13 nM	Rabbit Ventricular Myocytes (37°C)	[10]
Kd ([3H]dofetilide binding)	22.3 ± 2.53 nM	HEK293-hERG Membranes	[11]
APD90 Prolongation	31 ± 6 ms (13%)	Human Right Ventricle (Pacing CL 500ms)	[5]
ERP Prolongation	33 ± 9 ms (13%)	Human Right Ventricle (Pacing CL 600ms)	[5]

Table 2: Pharmacokinetic Properties (Human)



Parameter	Value	Notes	Reference
Oral Bioavailability	>90%	Unaffected by food	[1][12]
Time to Peak Plasma Conc. (Tmax)	2-3 hours	Fasted state	[6][12]
Plasma Protein Binding	60-70%	Independent of concentration	[1][6]
Volume of Distribution (Vd)	3 L/kg	Suggests limited tissue sequestration	[12]
Elimination Half-life (t1/2)	~10 hours	Steady state reached in 2-3 days	[12]
Metabolism	~20-30% Hepatic (CYP3A4)	Minor pathway	[1]
Excretion	~70-80% Unchanged in Urine	Active renal secretion	[1]

Experimental Protocols

Characterization of dofetilide's activity relies on specific and sensitive experimental techniques. Detailed methodologies for two key assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Inhibition

This is the gold standard method for quantifying the inhibitory effect of dofetilide on the hERG channel. [13] Objective: To determine the concentration-dependent inhibition of the hERG potassium current (IKr) by dofetilide and calculate the IC50 value.

Methodology:

Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO)
cells stably transfected with the hERG gene are used. [13]Cells are cultured under standard
conditions and harvested for experiments.



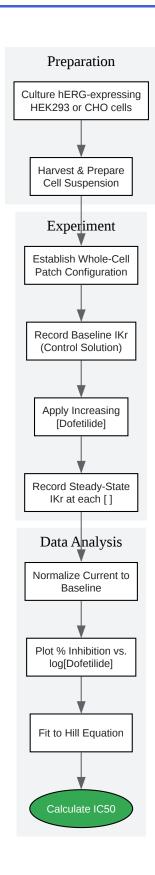
Solutions:

- External Solution (mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Dextrose;
 pH adjusted to 7.4. [14] * Internal (Pipette) Solution (mM): 120 K-gluconate, 20 KCl, 10
 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3. [14]3. Recording:
- The whole-cell patch-clamp configuration is established using a patch-clamp amplifier and borosilicate glass micropipettes. [15] * Experiments are conducted at a controlled temperature, typically physiological temperature (35-37°C), as hERG kinetics are temperature-sensitive. [16] * A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV or +40 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV or a ramp down to measure the peak tail current, which is characteristic of hERG. [14][17]4. Drug Application:
- A stable baseline current is recorded in the control external solution.
- \circ Dofetilide is then perfused at increasing concentrations (e.g., 1 nM to 1 μ M). The steady-state block at each concentration is measured.

Data Analysis:

- The peak tail current amplitude at each concentration is measured and normalized to the baseline control current.
- A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the dofetilide concentration.
- The IC50 value (concentration causing 50% inhibition) is determined by fitting the data to the Hill equation.





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Caption: Workflow for hERG Patch-Clamp Assay.



Radioligand Binding Assay for hERG Channel

This assay provides a higher-throughput method to assess the binding affinity of compounds to the hERG channel. [18]It measures the displacement of a radiolabeled ligand (e.g., [3H]dofetilide) by the test compound.

Objective: To determine the binding affinity (Ki) of dofetilide for the hERG channel.

Methodology:

- Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel. [19]Cells are homogenized and centrifuged to isolate the membrane fraction, which is rich in hERG channels.
- Assay Components:
 - Radioligand: [3H]dofetilide is used as the high-affinity radiotracer. [18] * Non-specific Binding Control: A high concentration of unlabeled dofetilide or another potent hERG blocker is used to define non-specific binding. [19] * Test Compound: Unlabeled dofetilide is used in competition assays at various concentrations.

Incubation:

- The hERG membrane preparation is incubated with a fixed concentration of [3H]dofetilide and varying concentrations of unlabeled dofetilide. [11] * The incubation is carried out in a suitable buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes). [11]4. Separation and Counting:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.
- The filters are washed to remove residual unbound radioactivity.
- The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis:



- The specific binding is calculated by subtracting non-specific binding from total binding.
- A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled dofetilide concentration.
- The IC50 value (concentration of unlabeled drug that displaces 50% of the specific binding) is determined.
- The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation,
 which accounts for the concentration and affinity (Kd) of the radioligand.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Pharmacology of Dofetilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026311#a-selective-class-iii-antiarrhythmic-agent-s-molecular-structure]

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